molecular formula C9H14F3NO4 B13644791 1-(4-Hydroxypiperidin-4-yl)ethan-1-one,trifluoroaceticacid

1-(4-Hydroxypiperidin-4-yl)ethan-1-one,trifluoroaceticacid

Cat. No.: B13644791
M. Wt: 257.21 g/mol
InChI Key: IOIHXLBEBHCKTO-UHFFFAOYSA-N
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Description

It is a colorless, odorless solid that is soluble in water and organic solvents. This compound is primarily used as a reagent in organic synthesis and has been utilized in a wide range of applications, including the synthesis of pharmaceuticals, agrochemicals, and polymers.

Preparation Methods

The synthesis of 1-(4-Hydroxypiperidin-4-yl)ethan-1-one, trifluoroacetic acid involves several steps:

    Starting Material: 4-hydroxypiperidine is dissolved in diethyl ether and dried over sodium sulfate.

    Reaction with Trifluoroacetic Anhydride: Magnesium sulfate is added to the solution, and trifluoroacetic anhydride is added dropwise.

    Quenching and Extraction: The reaction mixture is quenched with saturated sodium bicarbonate solution and extracted with diethyl ether.

    Purification: The organic layer is washed with saturated sodium chloride solution and dried over magnesium sulfate.

Chemical Reactions Analysis

1-(4-Hydroxypiperidin-4-yl)ethan-1-one, trifluoroacetic acid undergoes various chemical reactions:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Hydroxypiperidin-4-yl)ethan-1-one, trifluoroacetic acid has been used in a variety of scientific research applications:

    Chemistry: It serves as a reagent in organic synthesis and as an intermediate in the synthesis of other compounds.

    Biology: It has been used in the synthesis of biologically active molecules and as a catalyst for various biochemical reactions.

    Medicine: This compound is involved in the development of pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxypiperidin-4-yl)ethan-1-one, trifluoroacetic acid involves its interaction with molecular targets and pathways. It acts as a catalyst in various chemical reactions, facilitating the formation of desired products. The specific molecular targets and pathways depend on the context of its use in different applications.

Comparison with Similar Compounds

1-(4-Hydroxypiperidin-4-yl)ethan-1-one, trifluoroacetic acid can be compared with other similar compounds:

    4-Hydroxy-N-methylpiperidine-1-carboxylic acid: Similar in structure but differs in functional groups.

    Piperidine derivatives: These compounds share the piperidine ring but have different substituents.

    Trifluoroacetic acid derivatives: Compounds with trifluoroacetic acid moiety but different core structures.

The uniqueness of 1-(4-Hydroxypiperidin-4-yl)ethan-1-one, trifluoroacetic acid lies in its specific combination of functional groups, making it versatile for various applications.

Properties

Molecular Formula

C9H14F3NO4

Molecular Weight

257.21 g/mol

IUPAC Name

1-(4-hydroxypiperidin-4-yl)ethanone;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H13NO2.C2HF3O2/c1-6(9)7(10)2-4-8-5-3-7;3-2(4,5)1(6)7/h8,10H,2-5H2,1H3;(H,6,7)

InChI Key

IOIHXLBEBHCKTO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CCNCC1)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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